![molecular formula C17H26O2 B14164112 2H-2,4a-Methanonaphthalene-8-methanol, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, formate, (2S)- CAS No. 61826-52-6](/img/structure/B14164112.png)
2H-2,4a-Methanonaphthalene-8-methanol, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, formate, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-2,4a-Methanonaphthalene-8-methanol, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, formate, (2S)- is a complex organic compound with a unique structure It is characterized by its hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene core, which is further functionalized with a methanol and formate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-2,4a-Methanonaphthalene-8-methanol, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, formate, (2S)- typically involves multiple steps. The starting material is often a naphthalene derivative, which undergoes a series of hydrogenation and methylation reactions to form the hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene core. The methanol group is introduced through a hydroxylation reaction, and the formate group is added via esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of naphthalene derivatives under high pressure and temperature. The methylation can be achieved using methyl iodide in the presence of a strong base. The hydroxylation and esterification steps are typically carried out using specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2H-2,4a-Methanonaphthalene-8-methanol, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, formate, (2S)- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The formate group can be reduced to a hydroxyl group.
Substitution: The hydrogen atoms on the naphthalene core can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of 2H-2,4a-Methanonaphthalene-8-aldehyde or 2H-2,4a-Methanonaphthalene-8-carboxylic acid.
Reduction: Formation of 2H-2,4a-Methanonaphthalene-8-methanol.
Substitution: Formation of halogenated derivatives of the naphthalene core.
Scientific Research Applications
2H-2,4a-Methanonaphthalene-8-methanol, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, formate, (2S)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-2,4a-Methanonaphthalene-8-methanol, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, formate, (2S)- involves its interaction with specific molecular targets. The methanol and formate groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The naphthalene core can interact with hydrophobic regions of proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- 2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-
- 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S,4aR)-
- Isolongifolene
Uniqueness
2H-2,4a-Methanonaphthalene-8-methanol, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, formate, (2S)- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
61826-52-6 |
---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
[(8S)-2,2,7,7-tetramethyl-5-tricyclo[6.2.1.01,6]undec-5-enyl]methyl formate |
InChI |
InChI=1S/C17H26O2/c1-15(2)7-5-12(10-19-11-18)14-16(3,4)13-6-8-17(14,15)9-13/h11,13H,5-10H2,1-4H3/t13-,17?/m0/s1 |
InChI Key |
JQKOBLAHVJOOFB-CWQZNGJJSA-N |
Isomeric SMILES |
CC1(CCC(=C2C13CC[C@@H](C3)C2(C)C)COC=O)C |
Canonical SMILES |
CC1(CCC(=C2C13CCC(C3)C2(C)C)COC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.